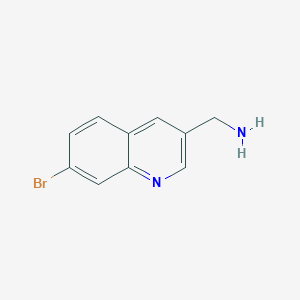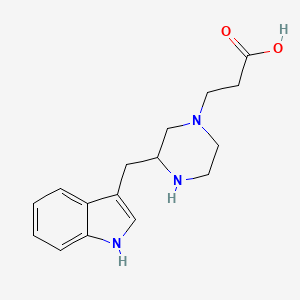![molecular formula C8H15N5 B14175955 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole CAS No. 920748-42-1](/img/structure/B14175955.png)
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a pyrrolidine moiety and an isopropyl group
Métodos De Preparación
The synthesis of 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is synthesized through the oxidation of pyrrolidine derivatives.
Tetrazole Ring Formation: The tetrazole ring is formed via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Substitution Reactions: The final compound is obtained by introducing the isopropyl group through substitution reactions under specific conditions.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is investigated for its potential use in manufacturing processes and as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The pyrrolidine moiety contributes to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole can be compared with similar compounds such as:
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole: Features a pyrazole ring, offering different chemical properties.
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-triazole: Contains a triazole ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its tetrazole ring, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
920748-42-1 |
|---|---|
Fórmula molecular |
C8H15N5 |
Peso molecular |
181.24 g/mol |
Nombre IUPAC |
1-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
IFRIXSQWSHDZLZ-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)N1C(=NN=N1)[C@H]2CCCN2 |
SMILES canónico |
CC(C)N1C(=NN=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
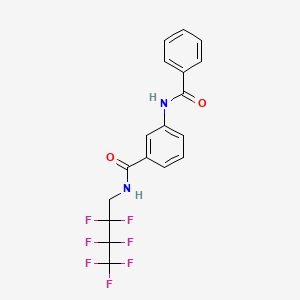


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
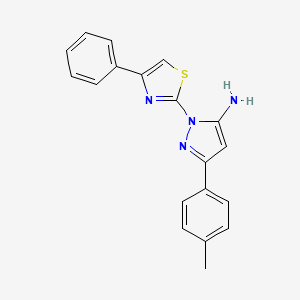
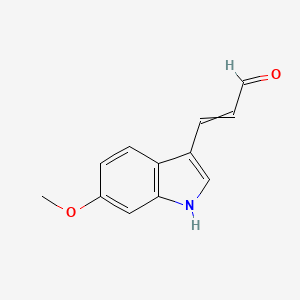
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
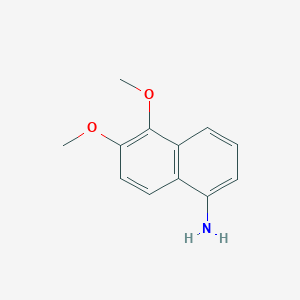
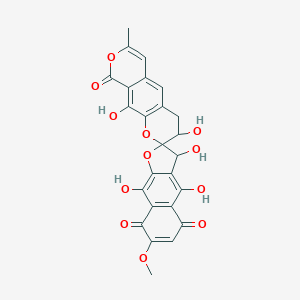
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
